molecular formula C12H14ClNO2 B3339513 (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-20-2

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339513
CAS No.: 1049978-20-2
M. Wt: 239.7 g/mol
InChI Key: BQRKLZOSDYHVMW-KOLCDFICSA-N
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Description

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a 4-chlorobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) confers distinct physicochemical and biological properties. The compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The hydrochloride salt form (CAS: 1049733-88-1) is commonly employed to enhance solubility and stability .

Properties

IUPAC Name

(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRKLZOSDYHVMW-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as the reagent.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Halogen Substituents

Table 1: Halogen-Substituted Analogues
Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight Key Differences vs. Target Compound
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid 1049978-20-2 4-Cl (para) C₁₂H₁₄ClNO₂ 239.70 Reference compound
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid 1049978-05-3 2-Cl (ortho) C₁₂H₁₄ClNO₂ 239.70 Reduced steric hindrance; altered electronic effects at ortho position
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid 1049978-11-1 3-Cl (meta) C₁₂H₁₄ClNO₂ 239.70 Intermediate polarity; meta substitution may disrupt π-π interactions
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid HCl 1049740-52-4 2,4-diCl C₁₂H₁₃Cl₂NO₂·HCl 316.61 Increased lipophilicity; enhanced receptor binding in hydrophobic pockets
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid 1049977-93-6 4-F (para) C₁₂H₁₄FNO₂ 223.24 Reduced electron-withdrawing effect; potential for improved metabolic stability
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 1049978-26-8 2-Br (ortho) C₁₂H₁₄BrNO₂ 284.15 Larger atomic radius; steric effects may limit target engagement

Key Findings :

  • Halogen Type : Fluorine (4-F) substitution reduces electron-withdrawing effects compared to chlorine, which may influence metabolic stability and solubility .
  • Di-Substitution : The 2,4-dichloro derivative demonstrates enhanced lipophilicity, a critical factor in membrane permeability and CNS-targeted drug design .

Derivatives with Functional Group Modifications

Table 2: Functional Group Variants
Compound Name CAS Number Functional Group Key Properties vs. Target Compound
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid 959576-35-3 Boc-protected amine Enhanced stability during solid-phase peptide synthesis
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid N/A 4-CN (para) Introduces hydrogen-bond acceptor; potential for kinase inhibition
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide N/A Hydroxyl + thiazole Increased hydrogen-bonding capacity; explored in protease inhibitor design

Key Findings :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group improves synthetic utility by preventing undesired side reactions during coupling steps .

Catalytic and Biochemical Relevance

  • Glutamate Receptor Modulation: Pyrrolidine derivatives are investigated as modulators of ionotropic glutamate receptors (e.g., NMDA, AMPA). The 4-chlorobenzyl group’s hydrophobicity may influence receptor subtype selectivity .
  • Catalysis: (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (CAS: N/A) demonstrates hydrogen-deuterium exchange catalysis, highlighting the role of stereochemistry in reaction efficiency .

Biological Activity

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid group. The stereochemistry (2S,4R) indicates specific three-dimensional arrangements that can influence its biological properties significantly.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal strains. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
  • Neuroprotective Effects : Certain analogs may provide protective benefits in neurodegenerative diseases by modulating neurotransmitter systems. This is particularly relevant in the context of developing treatments for conditions like Alzheimer's disease.
  • Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, contributing to its therapeutic potential in inflammatory diseases.

The mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes, which modulate their activity. This can lead to various biological effects depending on the context of use.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the 4-Chlorobenzyl Group : This is done via nucleophilic substitution using 4-chlorobenzyl chloride.
  • Carboxylation : The carboxylic acid group can be introduced through carboxylation reactions involving carbon dioxide or other carboxylating agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives exhibit potent anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, modifications to the pyrrolidine structure have been linked to enhanced cytotoxicity against these cells compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Activity : A study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus strains. Compounds similar to this compound were tested for their antimicrobial properties, showing promising results against resistant strains .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the chlorobenzyl substitution:

Compound NameStructure FeaturesBiological Activity
(S)-ProlinePyrrolidine ring with carboxylic acidAmino acid metabolism
4-(Chlorobenzyl)pyrrolidineSimilar chlorobenzyl substitutionAntimicrobial properties
(R)-Pyrrolidine-2-carboxylic acidLacks chlorobenzyl groupNeuroprotective effects

The presence of the chlorobenzyl group enhances lipophilicity and improves the ability to cross biological membranes compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid

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